molecular formula C12H12N2O2 B1351366 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 113342-33-9

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1351366
M. Wt: 216.24 g/mol
InChI Key: XSEUPOAEAAAQGG-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The “2,4-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached to the 2nd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group (-COOH), and the 2,4-dimethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions . The carboxylic acid group can participate in reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Researchers have conducted experimental and theoretical studies on the functionalization reactions of pyrazole derivatives, focusing on understanding the reaction mechanisms and exploring new synthetic pathways for related compounds. For instance, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine have been investigated, highlighting the potential for creating novel compounds with diverse applications (Yıldırım, Kandemirli, & Demir, 2005).

Heterocyclic Rearrangement

The mononuclear heterocyclic rearrangement of 5-Arylisoxazole-3-hydroxamic Acids into 3,4-Substituted 1,2,5-Oxadiazoles demonstrates the synthesis of complex heterocyclic structures from simpler pyrazole derivatives. This process could have implications for the development of new materials and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, such as the regiospecific synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, showcases the versatility of pyrazole compounds in chemical synthesis. These compounds could serve as building blocks for further chemical transformations or as intermediates in the synthesis of biologically active molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Green Chemistry Applications

Investigations into the oxidation of alcohols by dimeric copper(II) complexes, using pyrazole derivatives as ligands, highlight the role of these compounds in developing eco-friendly catalytic systems. Such research not only expands the utility of pyrazole-based compounds in green chemistry but also contributes to the development of sustainable chemical processes (Maurya & Haldar, 2020).

Heterocyclic Dyes

The use of pyrazole derivatives in the synthesis of heterocyclic dyes demonstrates their potential in material science, particularly in the development of new pigments and dyes with specific properties. The study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid-based heterocyclic dyes explores the impact of substituent effects on the absorption properties of the dyes, which could have applications in the textile industry and in the design of optical materials (Tao, Zhao, Wang, Qian, & Huang, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUPOAEAAAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220000
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

113342-33-9
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113342-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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